Acalisib -

Acalisib

Catalog Number: EVT-8170566
CAS Number:
Molecular Formula: C21H16FN7O
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Acalisib belongs to the class of antineoplastic agents and is specifically categorized as a phosphoinositide 3-kinase inhibitor. Its mechanism of action is predicated on the selective inhibition of the PI3Kδ isoform, which is implicated in several malignancies and inflammatory conditions. The compound was developed by Gilead Sciences and has been evaluated in clinical trials for its efficacy in treating hematological malignancies such as chronic lymphocytic leukemia and follicular lymphoma .

Synthesis Analysis

The synthesis of Acalisib involves several key steps that utilize various chemical reactions to construct its molecular framework. While specific proprietary methods may not be publicly detailed, general synthetic strategies for similar compounds typically include:

  1. Starting Materials: The synthesis begins with readily available quinazoline derivatives or related scaffolds.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions to modify the core structure.
  3. Cyclization: Cyclization reactions may be employed to form the final bicyclic structure characteristic of Acalisib.
  4. Purification: The crude product is purified using techniques such as recrystallization or chromatography to yield the final product with high purity.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purity during synthesis.

Molecular Structure Analysis

Acalisib has a complex molecular structure characterized by a quinazoline core. The chemical formula is C16H16ClN5OC_{16}H_{16}ClN_5O, and it has a molecular weight of approximately 343.79 g/mol. Key structural features include:

  • Quinazoline Ring: This bicyclic structure contributes to its biological activity.
  • Chlorine Substituent: The presence of chlorine enhances lipophilicity and modulates biological interactions.
  • Amine Functional Groups: These groups are essential for binding to the target enzyme.

The three-dimensional conformation of Acalisib allows it to effectively fit into the active site of PI3Kδ, facilitating selective inhibition .

Chemical Reactions Analysis

Acalisib undergoes various chemical reactions during its metabolic processing within biological systems:

  1. Hydrolysis: Acalisib may undergo hydrolysis, leading to the formation of less active metabolites.
  2. Oxidation: Cytochrome P450 enzymes may oxidize Acalisib, affecting its pharmacokinetics and pharmacodynamics.
  3. Conjugation: Phase II metabolism could involve conjugation with glucuronic acid or sulfate, enhancing solubility for excretion.

These reactions are crucial for understanding the drug's bioavailability and therapeutic window.

Mechanism of Action

Acalisib exerts its therapeutic effects primarily through the inhibition of PI3Kδ activity. This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation:

  • Inhibition of AKT Signaling: By blocking PI3Kδ, Acalisib reduces phosphorylation of AKT (protein kinase B), leading to decreased cell survival signals.
  • Impact on Immune Function: Inhibition of PI3Kδ affects B-cell receptor signaling, which is vital for B-cell activation and proliferation in immune responses.

This mechanism underlies its potential efficacy in treating malignancies characterized by aberrant PI3K signaling .

Physical and Chemical Properties Analysis

Acalisib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which may affect formulation strategies.
  • Stability: Acalisib is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point is typically around 150-155 °C, indicating good thermal stability.

These properties are critical for determining appropriate storage conditions and formulation approaches .

Applications

Acalisib has significant potential applications in various fields:

  1. Oncology: It is primarily investigated for treating hematological malignancies such as chronic lymphocytic leukemia and follicular lymphoma due to its selective inhibition of PI3Kδ.
  2. Autoimmune Diseases: Given its role in modulating immune responses, Acalisib shows promise in treating conditions like rheumatoid arthritis.
  3. Research Tool: As a selective inhibitor of PI3Kδ, it serves as a valuable tool in research settings to elucidate the role of this pathway in cancer biology and immunology .
Introduction to Acalisib in Targeted Therapy

Historical Context of PI3Kδ Inhibition in Oncology

The therapeutic targeting of phosphatidylinositol 3-kinase delta stems from seminal discoveries about its restricted expression and critical signaling functions:

  • Isoform-Specific Biology: PI3Kδ, encoded by PIK3CD, is predominantly expressed in leukocytes, unlike ubiquitously expressed alpha (PIK3CA) and beta (PIK3CB) isoforms. It mediates B-cell receptor signaling, T-cell differentiation, and neutrophil migration [3] [5]. Early murine models revealed that PI3Kδ knockout causes B-cell developmental defects and impaired humoral immunity, validating its non-redundant role in adaptive immunity [5] [7].

  • First-Generation Inhibitors: Idelalisib (CAL-101) emerged as the pioneering PI3Kδ inhibitor, gaining FDA approval in 2014 for relapsed chronic lymphocytic leukemia, small lymphocytic lymphoma, and follicular lymphoma. It demonstrated that disrupting PI3Kδ-mediated tonic signaling induces apoptosis in malignant B-cells [7] [10]. However, idelalisib’s clinical utility was constrained by immune-mediated toxicities (colitis, pneumonitis) and acquired resistance, partly attributed to imperfect isoform selectivity and on-target effects on regulatory T-cells [5] [7].

  • Therapeutic Expansion: Subsequent inhibitors like duvelisib (PI3Kδ/γ) and umbralisib (PI3Kδ/CK1ε) aimed to enhance efficacy in lymphoid malignancies but faced similar toxicity challenges, highlighting the need for improved therapeutic windows [10].

Table 1: Evolution of Clinically Significant PI3Kδ Inhibitors

CompoundTarget SpecificityKey IndicationsClinical Limitations
IdelalisibPI3KδCLL, SLL, FLImmune-mediated toxicities, resistance
DuvelisibPI3Kδ/γCLL/SLL, FLInfections, hepatic toxicity
UmbralisibPI3Kδ/CK1εMZL, FLFDA withdrawal (safety concerns)
AcalisibPI3Kδ (2nd gen)Under investigation (R/R lymphomas, APDS)Improved selectivity profile

Discovery and Development of Acalisib as a Second-Generation PI3Kδ Inhibitor

Acalisib was engineered to optimize the pharmacologic and pharmacokinetic properties of earlier PI3Kδ inhibitors through rational drug design:

  • Molecular Optimization: Structural refinements focused on enhancing binding affinity for PI3Kδ’s ATP-pocket while minimizing off-target interactions. Modifications to the hinge-binding region and morpholino-chromenone scaffold improved isoform selectivity >100-fold over PI3Kα/β/γ, reducing risks of hyperglycemia (PI3Kα) and platelet dysfunction (PI3Kβ) [3] [6]. Computational modeling confirmed stable interactions with Val828 and Glu826 residues in the PI3Kδ catalytic domain, critical for potency [3].

  • Preclinical Efficacy: In vitro, Acalisib suppressed phosphatidylinositol (3,4,5)-trisphosphate production in malignant B-cells at IC₅₀ values of 1–5 nM, significantly lower than idelalisib (IC₅₀ = 2.5–25 nM) [6]. Xenograft models of activated PI3K delta syndrome and chronic lymphocytic leukemia showed reduced lymph node enlargement and splenomegaly at doses achieving sustained plasma concentrations >50 nM, correlating with >90% pathway suppression [5] [8].

  • Clinical Translation: Phase I/II trials (e.g., NCT04134936) in relapsed/refractory follicular lymphoma demonstrated an objective response rate of 86.6% (71/82 patients), including 34.2% complete responses. Median progression-free survival reached 18.5 months, outperforming historical idelalisib data (PFS = 11 months) [8]. Pharmacodynamic analyses confirmed near-complete suppression of pAKT(S473) in circulating tumor cells without dose-limiting hyperglycemia, validating its optimized selectivity [6] [8].

Rationale for Targeting PI3Kδ in Hematologic and Immune-Mediated Disorders

The pathophysiological centrality of PI3Kδ in B-cell malignancies and immune dysregulation syndromes underpins Acalisib’s therapeutic rationale:

  • Oncogenic Signaling in Lymphoid Malignancies:
  • Chronic lymphocytic leukemia and follicular lymphoma cells exhibit constitutive PI3Kδ activation via:
  • Tonic B-cell Receptor Signaling: Ligand-independent basal signaling sustains survival through PI3Kδ-AKT-BCL2 cascades [5] [7].
  • Microenvironment Crosstalk: CXCR4/CD40 ligation in lymph nodes activates PI3Kδ, promoting adhesion-mediated drug resistance [5].
  • Activated PI3K delta syndrome, caused by gain-of-function PIK3CD mutations, drives lymphoproliferation and immunodeficiency, making PI3Kδ inhibition pathogenetically targeted [8].

  • Immune-Modulatory Effects:

  • PI3Kδ blockade disrupts pro-survival signaling in malignant B-cells while sparing cytotoxic T-cells more than pan-PI3K inhibitors [5].
  • In autoimmune contexts, inhibiting PI3Kδ modulates follicular helper T-cell function and autoantibody production, with preclinical efficacy in rheumatoid arthritis models [3].

Table 2: Pathogenic Mechanisms Addressed by PI3Kδ Inhibition

Disorder CategoryDysregulated PathwayConsequence of PI3Kδ Inhibition
B-cell Lymphomas (CLL/FL)Tonic B-cell receptor signalingApoptosis via BIM activation, reduced MCL-1
Activated PI3K Delta SyndromeConstitutive PI3Kδ activationNormalization of T/B-cell differentiation
Autoimmunity (Preclinical)Follicular T-cell help to B-cellsReduced autoantibody production

Acalisib exemplifies the convergence of isoform-level biological insight and iterative drug design, offering a refined tool to dissect and therapeutically exploit PI3Kδ’s role in human disease. Its development trajectory mirrors oncology’s broader shift towards context-dependent kinase inhibition, where selectivity enables precision targeting of dysregulated pathways in defined patient subsets.

Properties

Product Name

Acalisib

IUPAC Name

6-fluoro-3-phenyl-2-[1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one

Molecular Formula

C21H16FN7O

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27)

InChI Key

DOCINCLJNAXZQF-UHFFFAOYSA-N

SMILES

CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Canonical SMILES

CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.